molecular formula C20H22BrFN2O2S B2747397 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1101794-57-3

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2747397
CAS No.: 1101794-57-3
M. Wt: 453.37
InChI Key: FJNJGMIJNGSWLV-UHFFFAOYSA-M
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Description

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C20H22BrFN2O2S and its molecular weight is 453.37. The purity is usually 95%.
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Biological Activity

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide (referred to as FMT) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of FMT, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C20_{20}H22_{22}BrFN2_2O2_2S
  • Molecular Weight : 453.4 g/mol
  • CAS Number : 1101794-57-3

Structure

The compound features a complex structure that includes a thiazine ring and several functional groups that may influence its biological activity.

Synthesis

The synthesis of FMT typically involves:

  • Condensation Reaction : Combining 2-fluoro-4-methoxyaniline with o-toluidine.
  • Cyclization : Achieving the imidazo-thiazine framework through cyclization reactions.
  • Quaternization : Finalizing the structure by introducing the bromide ion.

Antimicrobial Properties

Recent studies have indicated that FMT exhibits significant antimicrobial activity against various pathogens. For instance:

  • In vitro assays demonstrated that FMT can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics used for comparison.

Antidiabetic Activity

FMT has shown promise in antidiabetic applications:

  • α-Glucosidase Inhibition : FMT was evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. It exhibited an IC50_{50} value comparable to or better than acarbose, a commonly used antidiabetic drug .
CompoundIC50_{50} (µM)
FMT286.39 ± 17.67
Acarbose475.65 ± 18.88

Neuroprotective Effects

Preliminary research suggests that FMT may possess neuroprotective properties:

  • In cellular models of neurodegeneration, FMT reduced oxidative stress markers and improved cell viability.
  • Further studies are needed to elucidate the specific pathways involved in its neuroprotective effects.

The exact mechanism through which FMT exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:

  • Enzyme Inhibition : By binding to active sites on enzymes like α-glucosidase.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors may explain its neuroprotective effects.

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated the antimicrobial and antidiabetic activities of FMT across different cell lines and bacterial strains.
  • Animal Models : Preliminary animal studies indicated that administration of FMT led to improved glycemic control in diabetic mice models.

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN2O2S.BrH/c1-14-6-3-4-7-18(14)22-13-20(24,23-10-5-11-26-19(22)23)16-9-8-15(25-2)12-17(16)21;/h3-4,6-9,12,24H,5,10-11,13H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNJGMIJNGSWLV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)OC)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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